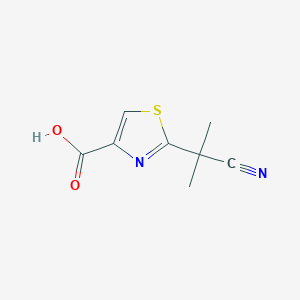

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid

Descripción general

Descripción

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a cyano group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . Another method involves the treatment of cyanoacetanilide derivatives with specific reagents to form the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free stirring, heating, and purification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The cyano and carboxylic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The thiazole core structure is recognized for its significant antimicrobial properties. Research indicates that compounds containing this scaffold exhibit varying degrees of antibacterial activity. For instance, derivatives of thiazole have shown effectiveness against a range of bacteria, including Staphylococcus spp. and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL . The presence of the cyano group in 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid may enhance its bioactivity, potentially leading to the development of new antimicrobial agents.

Drug Discovery

Thiazole derivatives are prevalent in drug discovery due to their ability to interact with biological targets effectively. The compound's structure allows for modifications that can enhance its pharmacological properties. Studies have highlighted the importance of thiazoles in developing drugs for various conditions, including cancer and infectious diseases . The unique electronic properties conferred by the cyano group may also contribute to its efficacy as a drug candidate.

Agricultural Applications

Pesticide Development

The compound's potential as a pesticide has been investigated due to its structural similarity to known agrochemicals. Thiazole derivatives are often explored for their insecticidal and fungicidal properties. Preliminary studies suggest that modifications to the thiazole ring can yield compounds with improved activity against agricultural pests and pathogens . This application is particularly relevant in the context of sustainable agriculture, where there is a demand for effective yet environmentally friendly pest control solutions.

Analytical Chemistry

Analytical Methods Development

The unique chemical properties of this compound have made it a subject of interest in analytical chemistry. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to quantify thiazole derivatives in biological samples . The ability to detect and measure these compounds accurately is crucial for understanding their biological roles and potential therapeutic effects.

Summary Table of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Staphylococcus spp., MIC: 1.95 µg/mL |

| Drug discovery | Potential for cancer and infectious disease treatments | |

| Agricultural Science | Pesticide development | Promising insecticidal and fungicidal properties |

| Analytical Chemistry | Quantification in biological samples | GC-MS methods developed for accurate detection |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiazole derivatives, researchers synthesized multiple analogs of this compound and tested their antimicrobial activity against clinically relevant strains. Results indicated that certain modifications led to enhanced potency compared to existing antibiotics, highlighting the compound's potential as a lead structure in drug development.

Case Study 2: Environmental Impact Assessment

Another investigation focused on the environmental impact of thiazole-based pesticides derived from similar structures. The study assessed the degradation pathways and toxicity profiles of these compounds in soil and water systems, providing insights into their safety and efficacy in agricultural applications.

Mecanismo De Acción

The mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and thiazole groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(1-Cyano-1-methylethyl)azocarboxamide: This compound shares the cyano group and has similar thermal decomposition properties.

Cyanoacetanilide derivatives: These compounds are used in similar synthetic applications and have comparable reactivity.

Uniqueness

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a thiazole ring and a cyano group, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring and a cyano group. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C8H8N2O2S |

| Molecular Weight | 196.23 g/mol |

| CAS Number | 878742-23-5 |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12) |

Anticancer Activity

Research indicates that compounds containing thiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and the inhibition of cell cycle progression.

In one study involving thiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and A549 . This suggests potential for development as anticancer agents.

Anti-inflammatory Properties

Thiazole derivatives have also been noted for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research has shown that certain thiazole compounds can downregulate the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has been found effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cell signaling pathways.

- Receptor Binding : It may bind to receptors involved in inflammation and cancer progression.

The cyano and thiazole groups enhance its reactivity and selectivity towards these targets.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that this compound could serve as a lead compound for further development in cancer therapy .

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of thiazole derivatives including our compound. It was found that treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis .

Propiedades

IUPAC Name |

2-(2-cyanopropan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYCNXTKXGUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.